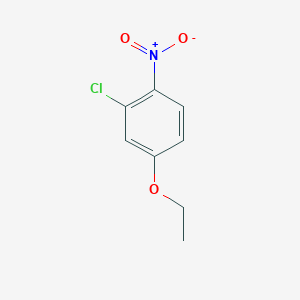

2-Chloro-4-ethoxy-1-nitrobenzene

Description

Significance of Nitroaromatic Compounds as Synthetic Intermediates and Precursors in Chemical Sciences

Nitroaromatic compounds are foundational materials in chemical synthesis, serving as versatile intermediates for a vast array of more complex molecules. numberanalytics.comnumberanalytics.comnih.gov Their utility stems from the reactivity of the nitro group itself, which can be readily transformed into other functional groups, most notably amines via reduction. numberanalytics.comwikipedia.org The resulting aromatic amines are crucial precursors for the synthesis of dyes, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.comnih.gov

The presence of the nitro group also activates the aromatic ring for certain types of reactions, making these compounds valuable starting points for constructing highly functionalized aromatic systems. wikipedia.org Consequently, nitroaromatics are indispensable in the production of a wide range of commercial products, including agrochemicals, pigments, and materials for the electronics industry. nih.govnih.gov For instance, halogenated nitrobenzenes are used as starting materials for pesticides, analgesics, and antipsychotic drugs. nih.gov

Overview of Electron-Withdrawing Group Effects in Aromatic Systems Relevant to 2-Chloro-4-ethoxy-1-nitrobenzene

The chemical behavior of this compound is dictated by the electronic effects of its substituents: the nitro group, the chlorine atom, and the ethoxy group.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. numberanalytics.comucalgary.calibretexts.org Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. numberanalytics.comlibretexts.org Through resonance, the nitro group delocalizes pi-electrons from the ring, creating a partial positive charge, particularly at the ortho and para positions. ucalgary.calasalle.edu This strong deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) but significantly facilitates nucleophilic aromatic substitution (SNAr), especially when the nitro group is ortho or para to a leaving group. wikipedia.orgnumberanalytics.comwikipedia.org

Ethoxy Group (-OC2H5): The ethoxy group is an electron-donating group (EDG). The oxygen atom donates electron density to the aromatic ring through a strong resonance effect, which outweighs its inductive electron-withdrawing effect. lasalle.eduwikipedia.org This increases the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophilic attack.

In this compound, these effects combine to create a unique reactivity pattern. The powerful electron-withdrawing nitro group dominates, making the ring electron-deficient. The chlorine atom further withdraws electron density inductively. The ethoxy group, positioned para to the nitro group, donates electrons through resonance, which can influence the regioselectivity of certain reactions.

Contextualization of this compound within Current Research Paradigms

Substituted nitroaromatic compounds like this compound are not typically end products themselves but are crucial building blocks in multi-step synthetic sequences. Research focuses on their use as intermediates for creating more complex and often biologically active molecules. nih.govmdpi.com For example, related chloronitrobenzene derivatives serve as precursors for pharmaceuticals, herbicides, and fungicides. nih.govnih.gov The specific arrangement of chloro, ethoxy, and nitro groups on the benzene (B151609) ring provides a pre-functionalized scaffold that chemists can strategically modify. The presence of a halogen, such as chlorine, offers a site for nucleophilic substitution reactions, which are facilitated by the para-nitro group. chegg.comstackexchange.com Research in this area often involves developing efficient synthetic routes to these intermediates and exploring their subsequent transformations into target molecules with desired properties, such as organic semiconductors or conjugated polymers. researchgate.net

Scope and Academic Research Focus on this compound

The academic research focus on this compound centers on its synthesis and its properties as a chemical intermediate.

Properties: The physical and chemical properties of this compound are essential for its application in synthesis.

| Property | Value |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| CAS Number | 5493-71-0 |

| Appearance | Pale yellow crystalline solid (typical) |

| PSA (Polar Surface Area) | 55.05 Ų |

| LogP | 3.17 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Data sourced from LookChem. lookchem.com |

Synthesis: The synthesis of this compound has been reported through various methods. A common approach involves the nucleophilic aromatic substitution of a more readily available dichloronitrobenzene. For instance, the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide results in the formation of this compound, where the ethoxide ion displaces the chlorine atom at the 2-position. chegg.com Another documented synthesis route starts from 2,4-dichloronitrobenzene (B57281) and sodium ethoxide. chemicalbook.com These synthetic strategies leverage the activation provided by the nitro group to facilitate the substitution of a chloro substituent.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxy-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQOTGSVVMQOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301859 | |

| Record name | 2-Chloro-4-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-55-9 | |

| Record name | 2-Chloro-4-ethoxy-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Ethoxy 1 Nitrobenzene and Its Analogues

Regioselective Nitration Approaches in Ethoxy- and Chloro-Substituted Benzene (B151609) Systems

The introduction of a nitro group onto an aromatic ring already bearing ethoxy and chloro substituents is a critical step in the synthesis of 2-Chloro-4-ethoxy-1-nitrobenzene. The directing effects of these existing groups play a crucial role in determining the position of nitration.

Investigation of Reaction Conditions and Reagent Systems for Selective Nitration

The regioselectivity of nitration is highly dependent on the reaction conditions and the choice of nitrating agent. Traditional methods often employ a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, to enhance selectivity and yield, alternative reagents and conditions have been explored. For instance, the use of zeolite catalysts in combination with liquid nitrogen dioxide and gaseous oxygen has been shown to lead to high yields and significant para-selectivity in the nitration of halogenobenzenes. researchgate.net

Another approach involves the use of super-acidic metal oxides as catalysts. In the nitration of chlorobenzene (B131634), certain metal oxides have demonstrated the ability to enhance para-selectivity. lukasiewicz.gov.pl For example, nitration of chlorobenzene using nitric acid in the presence of specific solid catalysts has been shown to yield varying isomer ratios depending on the catalyst used. lukasiewicz.gov.pl The development of continuous nitration processes using nitric acid has also been investigated, offering potential for improved control and safety. researchgate.net

Furthermore, specialized nitrating systems like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) have been employed to achieve high regioselectivity in complex aromatic systems. nih.gov The choice of solvent can also influence the reaction, with a decrease in activity observed in solvents of increasing nucleophilicity. scirp.org

| Starting Material | Nitrating Agent/Catalyst | Key Findings | Reference |

| Halogenobenzenes | Nitrogen dioxide-oxygen-zeolite system | High yields and significant para-selectivity. | researchgate.net |

| Chlorobenzene | Nitric acid / Super-acidic metal oxides | Enhanced para-selectivity, with ortho-para isomer ratios influenced by the specific catalyst. | lukasiewicz.gov.pl |

| Benzocycloheptapyridine Tricyclic Systems | Tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA) | Exclusive nitration at a specific position, demonstrating high regioselectivity. | nih.gov |

| Aromatic Compounds | Group V and VI metal salts (ultrasonically assisted) | Smooth nitration with high regioselectivity. | scirp.org |

Mechanistic Insights into Electrophilic Aromatic Nitration Directivity

Electrophilic aromatic nitration is a well-studied class of organic reactions, yet its mechanism continues to be a subject of investigation. researchgate.net The regioselectivity is governed by the electronic properties of the substituents already present on the benzene ring. Both the ethoxy and chloro groups are ortho-, para-directors in electrophilic aromatic substitution. nih.govlibretexts.org However, the ethoxy group is an activating group, while the chloro group is a deactivating group. nih.gov

Theoretical calculations and gas-phase mass spectrometric studies have proposed a model for regioselectivity based on a single-electron transfer (SET) mechanism, which exists on a continuum with the polar (Ingold-Hughes) mechanism. nih.govresearchgate.net The predominant mechanism is influenced by the ability of the aromatic compound to transfer an electron to the nitronium ion (NO2+). nih.gov For substituted aromatics with ortho/para directing groups, the SET mechanism is often favored. researchgate.net

The stability of the intermediate arenium ion (or σ-complex) is a key factor in determining the position of substitution. libretexts.org For ortho- and para-substitution, the positive charge of the arenium ion can be delocalized onto the substituent, leading to a more stabilized intermediate and a faster reaction rate. libretexts.org In contrast, meta-substitution does not allow for this resonance stabilization. libretexts.org Computational studies using density functional theory (DFT) have been employed to elucidate the potential energy surfaces of nitration reactions, identifying key intermediates and transition states. researchgate.netnih.gov These studies have highlighted the importance of considering solvent effects for accurate predictions of positional selectivity. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ethoxy Group Introduction

The introduction of an ethoxy group onto a chloro- and nitro-substituted benzene ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, in this case, the chloride ion, by a nucleophile, the ethoxide ion. wikipedia.org

Optimization of Alkoxylation Reactions with Ethoxide Reagents

The efficiency of the SNAr reaction for introducing an ethoxy group is influenced by several factors, including the choice of solvent, temperature, and the nature of the base used to generate the ethoxide ion. Alkoxylation reactions are industrially significant, particularly in the production of surfactants. frontiersin.org These reactions are often carried out in semi-batch reactors due to their high reactivity and exothermicity. frontiersin.orgcetjournal.it

Optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. For instance, in palladium-catalyzed C(sp³)-H oxygenation, the addition of acids like acetic acid or trifluoroacetic acid can significantly improve the yield of the alkoxylation product. researchgate.net Continuous flow reactors are also being explored as a means to improve the productivity and safety of alkoxylation processes. frontiersin.org

Influence of Leaving Group and Electronic Activation on SNAr Efficiency

The success of an SNAr reaction is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring. numberanalytics.comnumberanalytics.com The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.comnumberanalytics.compressbooks.pubmasterorganicchemistry.combyjus.com These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. wikipedia.orgnumberanalytics.comnumberanalytics.commasterorganicchemistry.com

The ability of the leaving group to depart is another critical factor. numberanalytics.com While halogens are good leaving groups, their reactivity in SNAr reactions does not always follow the trend of bond strength. In many cases, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. mdpi.comimperial.ac.uk Theoretical studies have shown that for some SNAr reactions, the formation of the σ-adduct can be the rate-limiting step. mdpi.com The nature of the leaving group can influence whether the intermediate is a stable species or a transition state. mdpi.com

| Factor | Influence on SNAr Efficiency | Details | Reference |

| Electron-Withdrawing Groups (EWGs) | Essential for activation | EWGs like -NO₂ stabilize the negative charge on the Meisenheimer complex, facilitating the reaction. The effect is strongest when the EWG is ortho or para to the leaving group. | wikipedia.orgnumberanalytics.comnumberanalytics.compressbooks.pubmasterorganicchemistry.combyjus.com |

| Leaving Group Ability | Influences reaction rate | Good leaving groups like halides (Cl, Br, I) facilitate the reaction. The departure of the leaving group can be the rate-determining step in some cases. | numberanalytics.commdpi.com |

| Nucleophile Strength | Determines reactivity | Strong nucleophiles like alkoxides (RO⁻) react efficiently with the activated aromatic ring. | numberanalytics.com |

| Solvent | Can affect reaction rate and outcome | The choice of solvent can influence the solubility of reagents and the stability of intermediates. | researchgate.net |

Halogenation Techniques for Chloro-Substituent Incorporation

The introduction of a chloro substituent onto an ethoxy-nitrobenzene system can be achieved through electrophilic halogenation. The directing effects of the existing ethoxy and nitro groups will determine the position of chlorination. The ethoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Therefore, the position of chlorination will be directed primarily by the powerful activating effect of the ethoxy group to the positions ortho and para to it.

Various reagents and methods can be employed for chlorination. Traditional methods may involve the use of chlorine gas with a Lewis acid catalyst. However, for greater control and selectivity, alternative chlorinating agents are often preferred.

Exploration of Chlorination Methods and Their Regioselectivity

The introduction of a chlorine atom onto an aromatic ring, particularly in a specific position, is a critical step in the synthesis of this compound. The regioselectivity of chlorination is significantly influenced by the directing effects of the substituents already present on the benzene ring, in this case, the nitro and ethoxy groups. The nitro group is a meta-director and deactivating, while the ethoxy group is an ortho-, para-director and activating.

A common precursor for the synthesis of this compound is 1,2-dichloro-4-nitrobenzene. When heated with sodium ethoxide, a nucleophilic aromatic substitution occurs, where the ethoxide ion preferentially displaces the chlorine atom at the 1-position, yielding the desired product. chegg.com This regioselectivity is driven by the strong electron-withdrawing nature of the nitro group, which activates the para-position to the nitro group for nucleophilic attack.

Another approach involves the direct chlorination of 4-ethoxynitrobenzene. The conditions for this electrophilic aromatic substitution must be carefully controlled to achieve the desired 2-chloro isomer. The ethoxy group directs the incoming electrophile (chlorine) to the ortho and para positions. Since the para position is already occupied by the nitro group, chlorination occurs at one of the ortho positions.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions.

Transition metal catalysis has revolutionized the functionalization of aromatic C-H bonds, providing powerful tools for creating complex molecules. rsc.org While direct C-H chlorination of 4-ethoxynitrobenzene can be challenging, transition metal-catalyzed cross-coupling reactions offer alternative routes. For instance, a suitably functionalized nitrobenzene (B124822) derivative could be coupled with a chlorine source using a palladium or copper catalyst.

The use of transition metals in the functionalization of nitroarenes is an active area of research. acs.org Although the strong electron-withdrawing nitro group can sometimes deactivate catalysts, successful methods have been developed. acs.orgnih.gov For example, palladium-catalyzed reactions have been used for the synthesis of diaryl ethers from nitroarenes. acs.org This suggests the potential for developing similar catalytic systems for the chlorination of nitroaromatic compounds.

Table 1: Transition Metal Catalysts in Aromatic Functionalization

| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |

| Pd/phosphine ligands | Cross-coupling | Aryl halides, boronic acids | High efficiency and selectivity |

| Cu/diamine ligands | Ullmann condensation | Aryl halides, alcohols/amines | Cost-effective, good for C-O and C-N bond formation |

| Rh/phosphine ligands | C-H activation | Arenes, alkenes | Direct functionalization of unactivated C-H bonds |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.govmsu.edu These principles are increasingly being applied to the synthesis of fine chemicals like this compound. nih.gov Key aspects include the use of catalysts to minimize waste, designing for energy efficiency, and using safer solvents. epa.govmsu.edu

Microwave-assisted organic synthesis (MAOS) is a prime example of a green chemistry technique. rsc.org By using microwave irradiation, reaction times can be dramatically reduced, often leading to higher yields and purities compared to conventional heating methods. uzh.chresearchgate.net This is due to the efficient and direct heating of the reaction mixture. The reduction of aromatic nitro compounds, a related transformation, has been shown to be significantly accelerated under microwave irradiation. uzh.chresearchgate.net The application of MAOS to the synthesis of this compound could offer similar benefits, reducing energy consumption and potentially allowing for the use of less hazardous solvents.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yield | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can often use greener solvents or be performed solvent-free |

Multicomponent Reactions and Cascade Processes for this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. researchgate.netnih.gov This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net While a direct MCR for this compound itself may not be straightforward, the principles can be applied to construct more complex molecules derived from this scaffold.

For instance, a multicomponent reaction could be designed where a derivative of this compound is one of the starting materials. This would allow for the rapid generation of a library of diverse compounds with potential applications in materials science or medicinal chemistry. acs.org Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be employed to build complex molecular architectures from simpler precursors related to this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethoxy 1 Nitrobenzene

Mechanistic Studies of Nucleophilic Aromatic Substitution at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Chloro-4-ethoxy-1-nitrobenzene, targeting the displacement of the chloro substituent. This reactivity is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The process is not a single-step displacement but proceeds via a distinct, stabilized intermediate. rsc.orgmsu.edu

The accepted mechanism for nucleophilic aromatic substitution on this activated aryl halide is a two-step addition-elimination process. rsc.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This initial, often rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. nih.govlibretexts.org

The formation of this intermediate is characteristic of SNAr reactions on electron-poor aromatic rings. nih.gov For this compound, the attack of a nucleophile (e.g., an alkoxide or amine) at C-1 leads to a cyclohexadienyl anion intermediate where the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization for the complex.

The rate and regioselectivity of SNAr reactions on substituted benzenes are dictated by the electronic nature and position of the substituents. For this compound, the nitro and ethoxy groups exert opposing, yet well-defined, influences.

Conversely, the ethoxy group (–OC₂H₅) is an electron-donating group by resonance. Electron-donating groups generally deactivate aromatic rings towards nucleophilic substitution. However, in this specific molecule, the powerful activating effect of the para-nitro group overwhelmingly dominates, rendering the ring susceptible to nucleophilic attack despite the presence of the ethoxy group.

Regioselectivity is also clearly defined. Nucleophilic attack occurs almost exclusively at the carbon attached to the chlorine (C-1) rather than the carbon attached to the ethoxy group (C-2). This is because only substitution at C-1 allows the negative charge of the Meisenheimer complex to be delocalized onto the strongly stabilizing nitro group. echemi.comstackexchange.com An attack at C-2 would not permit such resonance stabilization, making that pathway energetically unfavorable.

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is readily reducible to an amino group, providing a synthetic route to the corresponding aniline (B41778) derivative, 4-chloro-2-ethoxyaniline. This transformation is a cornerstone in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com The primary challenge in this reduction is achieving chemoselectivity, specifically reducing the nitro group while preserving the chloro-substituent, as dehalogenation is a common side reaction. researchgate.net

A variety of methods can be employed to reduce the aromatic nitro group, each with its own advantages regarding yield, selectivity, and reaction conditions. organic-chemistry.orgwikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method.

Palladium on Carbon (Pd/C): Effective for nitro group reduction, though it can sometimes promote dehalogenation, especially under harsh conditions. gychbjb.com

Platinum(IV) Oxide (PtO₂): A potent hydrogenation catalyst. wikipedia.org

Raney Nickel: Another common catalyst for this transformation. wikipedia.org

Chemical Reduction: These methods offer alternatives to high-pressure hydrogenation.

Metals in Acid: The classic Béchamp reduction using iron filings in acidic medium (like acetic or hydrochloric acid) is a cost-effective and often highly selective method for converting nitroarenes to anilines. wikipedia.org Tin (Sn) or Zinc (Zn) in hydrochloric acid are also effective. scispace.com

Sodium Hydrosulfite (Na₂S₂O₄): A mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. wikipedia.org

Sodium Borohydride (NaBH₄) with Catalysts: While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by transition metal catalysts like Ni(PPh₃)₄, allowing for the reduction to proceed. jsynthchem.com

Table 1: Selected Reduction Methodologies for Aromatic Nitro Groups

| Reducing System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation | ||

| H₂, Pd/C | Ethanol/Methanol, RT-120°C, 1-10 atm | High activity; risk of dehalogenation. gychbjb.com |

| H₂, Raney Ni | Methanol, RT | Effective, may require careful control. wikipedia.org |

| H₂, PtO₂ | Various solvents | Strong catalyst, high efficiency. wikipedia.org |

| Chemical Reduction | ||

| Fe, HCl/CH₃COOH | Aqueous/Alcoholic solvent, Heat | High selectivity, cost-effective. |

| Sn, HCl | Aqueous/Alcoholic solvent | Classic method, effective. scispace.com |

| Sodium Hydrosulfite | Aqueous/Biphasic system | Mild and selective. wikipedia.org |

| NaBH₄ / Catalyst | Ethanol, Room Temperature | Requires a catalyst like Ni(PPh₃)₄ to be effective. jsynthchem.com |

The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron process that proceeds through several intermediate species. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group (–NO), followed by further reduction to a hydroxylamine (B1172632) (–NHOH). The final step is the reduction of the hydroxylamine to the amine.

R-NO₂ → R-NO → R-NHOH → R-NH₂

During catalytic hydrogenation, the accumulation of the arylhydroxylamine intermediate can sometimes occur. google.com This can lead to the formation of undesired side products like azo or azoxy compounds through condensation reactions. Studies have shown that the addition of catalytic amounts of certain compounds, such as those containing vanadium, can prevent the buildup of hydroxylamines and accelerate the final phase of the hydrogenation, leading to cleaner reaction profiles and higher purity products. google.com Monitoring the disappearance of the starting material and the transient appearance of these intermediates provides insight into the reaction kinetics and helps in optimizing conditions for selective amine formation.

Electrophilic Aromatic Substitution Reactivity of this compound Derivatives

The parent molecule, this compound, is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the nitro group. msu.edulibretexts.org Therefore, it is more instructive to consider the EAS reactivity of its primary derivative, 4-chloro-2-ethoxyaniline , which is formed upon the reduction of the nitro group.

In 4-chloro-2-ethoxyaniline, the aromatic ring is substituted with two strong activating groups—the amino (–NH₂) and ethoxy (–OC₂H₅) groups—and one deactivating group, the chloro (–Cl) group. libretexts.org

Activating Groups: Both the amino and ethoxy groups are strong activators and ortho, para-directors due to their ability to donate electron density to the ring via resonance. The amino group is generally considered a more powerful activating group than the ethoxy group.

Deactivating Group: The chloro group is a deactivator due to its inductive electron withdrawal but is also an ortho, para-director because of resonance donation from its lone pairs.

The positions for electrophilic attack are determined by the cumulative directing effects of these three substituents. The powerful activating and directing influence of the amino and ethoxy groups will dominate.

The position ortho to the amino group (C-6) is sterically unhindered.

The position ortho to the ethoxy group (C-3) is also available.

The position between the two activating groups (C-3) is strongly activated.

The position para to the amino group is occupied by the chlorine atom.

The position para to the ethoxy group is occupied by the amino group.

Considering these factors, electrophilic attack is most likely to occur at position 3 or position 5 (which is ortho to the chloro group and meta to the two activating groups, thus less favored). The strong activation provided by both the adjacent amino and ethoxy groups would likely direct an incoming electrophile to position 3, although steric hindrance could play a role depending on the size of the electrophile.

Prediction and Validation of Substitution Patterns

The substitution patterns of this compound are primarily rationalized through the principles of nucleophilic and electrophilic aromatic substitution, where the directing effects of the existing substituents play a crucial role.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group through resonance, thus stabilizing it. youtube.com In this compound, the chlorine atom is located ortho to the nitro group. This position is highly activated for nucleophilic displacement.

A key example that validates this substitution pattern is the synthesis of this compound itself from 1,2-dichloro-4-nitrobenzene. When 1,2-dichloro-4-nitrobenzene is treated with sodium ethoxide, the ethoxide ion preferentially displaces the chlorine atom at C-1 (para to the nitro group) rather than the chlorine at C-2 (meta to the nitro group). chemicalbook.com This selectivity is because the intermediate formed by attack at the para position is resonance-stabilized by the nitro group, whereas the intermediate from meta attack lacks this stabilization. youtube.comchemicalbook.com Consequently, in reactions involving this compound, a nucleophile is predicted to substitute the chloro group at C-2.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the directing effects of the three substituents are in competition.

Nitro group (-NO₂): A strong deactivating group and a meta-director. bldpharm.com

Ethoxy group (-OC₂H₅): A strong activating group and an ortho, para-director.

Chloro group (-Cl): A deactivating group but an ortho, para-director. bldpharm.com

The powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate the orientation of incoming electrophiles. The nitro group strongly deactivates all positions, but particularly the ortho and para positions to it. The chloro group also deactivates the ring but directs ortho and para.

Considering the positions on the ring relative to the activating ethoxy group:

Position 3 is ortho to the ethoxy group and meta to the nitro group.

Position 5 is ortho to the ethoxy group and ortho to the nitro group.

Position 6 is para to the chloro group and meta to the ethoxy group.

Substitution is most likely to occur at the position most activated by the ethoxy group and least deactivated by the others. Position 3 is strongly activated (ortho to ethoxy) and only moderately deactivated (meta to nitro). Position 5 is also activated (ortho to ethoxy) but is strongly deactivated by being ortho to the nitro group. Therefore, electrophilic substitution is predicted to occur predominantly at position 3.

| Reaction Type | Predicted Position of Attack | Dominant Influencing Group(s) |

| Nucleophilic Substitution | C-2 (Displacement of -Cl) | Nitro (-NO₂) |

| Electrophilic Substitution | C-3 | Ethoxy (-OC₂H₅) |

Electronic Effects of Substituents on Ring Activation/Deactivation

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons onto the group). This makes it a powerful deactivating group for electrophilic aromatic substitution, slowing the reaction rate compared to benzene (B151609). mdma.ch Conversely, this strong electron withdrawal makes the ring electron-deficient and thus highly activated for nucleophilic aromatic substitution. youtube.com

Chloro Group (-Cl): Halogens are a unique case. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring towards electrophilic attack. bldpharm.com It also possesses lone pairs that can be donated to the ring via resonance, but this effect is weaker for chlorine compared to oxygen. As a result, the inductive effect outweighs the resonance effect, making the chloro group a deactivating group. bldpharm.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Overall Effect on SNAr |

| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing | Strong Deactivation | Strong Activation |

| Ethoxy (-OC₂H₅) | Withdrawing | Strongly Donating | Strong Activation | Deactivation |

| Chloro (-Cl) | Strongly Withdrawing | Weakly Donating | Deactivation | Activation |

Other Transformations Involving the Ethoxy and Aromatic Ring Moiety

Beyond direct substitution reactions, this compound can undergo other significant transformations involving its functional groups, leading to a broader range of chemical structures.

Ether Cleavage and Hydroxylation Pathways

The ethoxy group in this compound can be cleaved to yield the corresponding phenol, 2-chloro-4-nitrophenol (B164951). This transformation is typically achieved under nucleophilic conditions. The electron-withdrawing nature of the nitro group para to the ethoxy group makes the ether linkage susceptible to nucleophilic attack.

A study on the analogous compound, 2-chloro-4-nitroanisole (B1210655) (the methoxy (B1213986) variant), demonstrated that treatment with sodium hydroxide (B78521) followed by acidification results in the formation of 2-chloro-4-nitrophenol. scnu.edu.cn The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks the carbon atom bonded to the alkoxy group. This process, known as ether cleavage or O-dealkylation, is facilitated because the aromatic ring, activated by the nitro group, can stabilize the negative charge of the intermediate. A similar pathway is expected for this compound.

Functionalization of the Aromatic Ring System Beyond Direct Substitution

The functional groups on this compound allow for transformations that extend beyond simple substitution, enabling the synthesis of more complex molecules.

Reduction of the Nitro Group: One of the most important transformations is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). google.comgoogle.com The reduction of the nitro group to form 2-chloro-4-ethoxyaniline fundamentally alters the electronic nature of the aromatic ring. The resulting amino group is a strong activating, ortho, para-director, which dramatically changes the molecule's reactivity in subsequent electrophilic substitution reactions. google.com

Synthesis of Heterocyclic Systems: Chloronitroaromatic compounds are valuable precursors for the synthesis of heterocyclic structures. For instance, related 2-chloro-nitrobenzene derivatives are used in the synthesis of phenothiazines, an important class of neuroleptic drugs. scnu.edu.cn This typically involves a nucleophilic substitution of the chlorine atom by a substituted aminothiophenol, followed by a reductive cyclization step that involves the nitro group. scnu.edu.cn Such synthetic routes demonstrate how the functionalities of this compound can be utilized in tandem to construct complex polycyclic systems.

Role As a Key Intermediate in Complex Organic Syntheses

Precursor in the Synthesis of Substituted Anilines and Phenols

One of the most fundamental and widely utilized transformations of 2-chloro-4-ethoxy-1-nitrobenzene is its conversion into substituted anilines and phenols. These derivatives are crucial intermediates for pharmaceuticals, dyes, and other specialty chemicals.

The reduction of the nitro group to form an amino group is a common and efficient reaction, yielding 2-chloro-4-ethoxyaniline . achemblock.com This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like iron, tin, or sodium hydrosulfite in an acidic medium. The resulting aniline (B41778) is a significantly more versatile intermediate, as the amino group can be readily modified or used to direct further substitutions on the aromatic ring. wikipedia.org

Furthermore, the chloro- and nitro- substituents activate the aromatic ring for nucleophilic aromatic substitution, enabling the synthesis of corresponding phenols. For instance, related compounds like 2-chloro-4-nitrophenol (B164951) can be synthesized from 4-nitrophenol (B140041) via chlorination. google.comgoogle.com By analogy, the ethoxy group in this compound can be accessed via nucleophilic aromatic substitution of a precursor like 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com Conversely, the chloro group could be displaced by a hydroxide (B78521) ion under specific conditions to yield a phenol, although the primary route to phenolic compounds often involves diazotization of the corresponding aniline followed by hydrolysis.

The derivatives of this compound, particularly 2-chloro-4-ethoxyaniline, are not typically end-products but rather key components in multi-step synthetic pathways. youtube.comyoutube.comyoutube.com In a typical sequence, the initial nitro compound is first reduced to the aniline. This aniline can then undergo a variety of reactions, such as acylation, alkylation, or diazotization, to build more complex structures. The ability to perform a sequence of reactions—such as reduction followed by a coupling reaction—highlights the compound's role as a linchpin in synthetic strategies designed to produce complex target molecules. youtube.comyoutube.com

Building Block for Heterocyclic Compounds Incorporating the 2-Chloro-4-ethoxyaniline Moiety

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and substituted anilines are critical starting materials for their synthesis. amazonaws.comrsc.org The 2-chloro-4-ethoxyaniline moiety, derived from the title compound, serves as an excellent scaffold for constructing a wide range of heterocyclic systems.

For example, the primary amine of 2-chloro-4-ethoxyaniline can react with various electrophiles to form rings. Condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of quinolines or related fused systems. A developed one-pot, three-component synthesis of substituted meta-hetarylanilines from 1,3-diketones demonstrates a versatile method where an aniline building block is central. beilstein-journals.org Similarly, reactions with reagents like malonyl dichloride can produce complex pyrano-oxazine structures. researchgate.net The aniline can also be a component in the synthesis of triazoles, which are often prepared by coupling a primary amine with a hydrazine (B178648) source. rsc.org

Utilization in the Construction of Advanced Aromatic Architectures

The development of advanced materials and complex pharmaceuticals often requires the precise construction of intricate aromatic systems. This compound and its derivatives are valuable for this purpose, particularly through modern cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The structure of 2-chloro-4-ethoxyaniline is well-suited for these powerful reactions.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org The chloro-substituent on the 2-chloro-4-ethoxyaniline scaffold can act as the halide partner, allowing for the introduction of new aryl or vinyl groups at the C-2 position. This is a common strategy for building biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgunimib.it The efficiency of such couplings can be high, even with challenging chloro-substrates, through the use of advanced palladium catalysts and ligands. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org The 2-chloro-4-ethoxyaniline molecule can participate in two ways. Its chloro group can react with another amine, or its amino group can be coupled with a different aryl halide to create diarylamines. This method has become a go-to for synthesizing complex amines found in many biologically active compounds. wikipedia.orgyoutube.com For example, a facile Pd-catalyzed C(sp²)–N coupling has been used to create a range of substituted amino-estrone derivatives, highlighting the power of this reaction on complex scaffolds. beilstein-journals.org

The following table summarizes the potential roles of the 2-chloro-4-ethoxyaniline moiety in these key coupling reactions.

| Coupling Reaction | Role of 2-Chloro-4-ethoxyaniline | Potential Product Type |

| Suzuki-Miyaura | Aryl Halide (Ar-Cl) | 2-Aryl-4-ethoxyaniline |

| Buchwald-Hartwig | Aryl Halide (Ar-Cl) | N-Substituted-2-chloro-4-ethoxyaniline |

| Buchwald-Hartwig | Amine (Ar-NH₂) | 2-Chloro-4-ethoxy-N-arylaniline |

Beyond simple biaryls, 2-chloro-4-ethoxyaniline can be integrated into synthetic routes for polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. rsc.org These larger structures are of interest in materials science for their unique electronic and photophysical properties. Synthetic strategies often involve the stepwise construction of the polycyclic core using building blocks that can be linked through reactions like Diels-Alder cycloadditions or sequential cross-coupling reactions. nih.govresearchgate.net The functional handles on the 2-chloro-4-ethoxyaniline unit—the amine and the chloro group—provide anchor points to fuse it with other aromatic systems, enabling the construction of contorted or extended π-conjugated architectures. rsc.org

Precursor for Agrochemical Research Intermediates

Chloronitrobenzene compounds are established precursors in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The specific substitution pattern of this compound makes it a candidate intermediate for new, potentially more effective or selective agricultural products. The synthesis of many agrochemicals involves building a core structure from simple, functionalized benzene (B151609) rings, often followed by transformations similar to those described above, such as reduction of a nitro group and subsequent elaboration of the resulting aniline.

This compound: A Key Intermediate in Dye and Pigment Research

Introduction

This compound is a chlorinated nitroaromatic compound that serves as a crucial building block in the synthesis of a variety of more complex chemical structures. Its particular arrangement of chloro, ethoxy, and nitro functional groups on a benzene ring makes it a valuable intermediate, especially in the development of new dyes and pigments. The reactivity of these groups allows for sequential chemical modifications, providing a versatile platform for creating diverse and novel colorants.

The strategic placement of the electron-withdrawing nitro group and the halogen substituent on the aromatic ring of this compound activates the molecule for nucleophilic aromatic substitution reactions. This reactivity is fundamental to its role as an intermediate, allowing for the introduction of various other functional groups to build more complex molecules.

Precursor for Dye and Pigment Research Intermediates

The synthesis of dyes and pigments often involves multi-step processes where precursor molecules are sequentially modified to create the final colorant. This compound is a valuable starting material in this field. For instance, it can be a precursor in the industrial production of azo and sulfur dyes. mdpi.com The chloro group can be substituted by various nucleophiles, and the nitro group can be reduced to an amino group, which is a key functional group in many dye classes, particularly azo dyes.

Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. By reducing the nitro group of this compound to an amine, a diazonium salt can be formed, which is then ready to react with a variety of coupling agents to produce a wide range of azo dyes. The ethoxy group also influences the final color and properties of the dye.

The general process of utilizing intermediates like this compound in dye synthesis can be broken down into several key steps:

Introduction of substituents on a basic aromatic ring through reactions like nitration and halogenation.

Replacement of these substituents with more reactive groups such as -NH2 or -OH.

Further development of functional groups through reactions specific to the desired dye class.

Combination of intermediates to form the final dye structure, often through condensation or coupling reactions.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product | Yield (%) |

| 2,4-Dichloronitrobenzene (B57281) | Sodium ethoxide | This compound | 75 |

Data sourced from ChemicalBook, demonstrating a common synthetic route to the title compound. chemicalbook.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 64-66 °C |

| Boiling Point | 168-170 °C at 15 mmHg |

This data provides key physical constants for the compound.

Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Ethoxy 1 Nitrobenzene

Quantum Chemical Calculations of Molecular and Electronic Structure

Density Functional Theory (DFT) Studies of Optimized Geometry

Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry of 2-chloro-4-ethoxy-1-nitrobenzene and its analogs. These calculations, often utilizing basis sets such as 6-31G* or 6-311+G(d,p), provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

For related compounds like 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, DFT calculations with the B3LYP method and a 6-31G* basis set have been used to evaluate their fundamental vibrational frequencies and band intensities. researchgate.net Similarly, the geometry of 1,4-dichloro-2-nitrobenzene (B41259) has been optimized using DFT with B3LYP/6-311+G(d,p) and B3LYP/6-311++G(d,p) basis sets to study its vibrational spectroscopy. researchgate.net In the case of 1-chloro-2-methyl-4-nitrobenzene, the molecule is found to be essentially planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring, and its crystal structure is stabilized by π-π contacts and C–H...O hydrogen bonds. researchgate.net

The optimized geometry of molecules like 4-methoxybenzaldehyde (B44291) and its ethoxy analog has been investigated using periodic DFT calculations, which have shown good agreement with experimental data. mdpi.com These computational approaches are fundamental in predicting the three-dimensional structure of molecules like this compound, which is a prerequisite for further analysis of its electronic properties and reactivity.

Table 1: Selected Calculated Properties of this compound and Related Compounds

| Compound | Property | Value |

| 2-Chloro-1-ethoxy-4-nitrobenzene (B1602237) | Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.609 | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| 2-Chloro-1-methoxy-4-nitrobenzene | Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.580 | |

| 1-Chloro-2-methyl-4-nitrobenzene | Dihedral Angle (NO2 and phenyl ring) | 6.2(3)° |

This table contains data for 2-chloro-1-ethoxy-4-nitrobenzene lookchem.com, 2-chloro-1-methoxy-4-nitrobenzene nist.gov, and 1-chloro-2-methyl-4-nitrobenzene researchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The analysis of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity.

For molecules like this compound, the presence of both electron-donating (ethoxy) and electron-withdrawing (nitro and chloro) groups significantly influences the energies of the HOMO and LUMO. The HOMO is typically associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

Theoretical studies on similar compounds, such as 2-chloro-4-nitroaniline (B86195), have calculated the HOMO-LUMO energy gap to explain charge transfer interactions within the molecule. researchgate.net The lowering of this energy gap is often correlated with enhanced intramolecular charge transfer. researchgate.net The global hardness and chemical potential of a molecule can also be derived from the HOMO and LUMO energies. researchgate.net

The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which are also derived from quantum chemical calculations. These maps indicate the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Orbital Properties and Related Parameters

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate an electron. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a measure of chemical stability and reactivity. researchgate.net |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; harder molecules have larger gaps. researchgate.net |

| Chemical Potential (μ) | The average of the HOMO and LUMO energies. researchgate.net |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. researchgate.net |

This table provides a general description of parameters derived from frontier molecular orbital analysis. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Pathways

Computational Modeling of Nucleophilic Aromatic Substitution Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group para to the chlorine atom activates the benzene (B151609) ring towards nucleophilic attack.

One example of such a reaction is the synthesis of 2-chloro-1-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene by heating with sodium ethoxide. chegg.com Computational models can elucidate the detailed mechanism of this SNAr reaction, including the formation of the Meisenheimer complex, a key intermediate. The ethoxide ion attacks the carbon atom bearing one of the chloro groups, leading to the formation of this resonance-stabilized intermediate. The subsequent departure of the leaving group (chloride ion) results in the final product.

The regioselectivity of the substitution can also be predicted. In the case of 1,2-dichloro-4-nitrobenzene, the ethoxide preferentially substitutes the chlorine atom at the 1-position due to the activating effect of the nitro group. Computational studies can quantify the relative activation barriers for attack at the two different chlorine-bearing carbons.

Energetic Analysis of Transition States and Intermediates in Key Reactions

The energetic landscape of a chemical reaction, including the energies of reactants, transition states, intermediates, and products, can be mapped out using computational methods like DFT. This energetic analysis is crucial for understanding the feasibility and kinetics of a reaction.

For the nucleophilic aromatic substitution of a chloro-nitroaromatic compound, calculations can determine the activation energy required to reach the transition state leading to the Meisenheimer intermediate. The stability of this intermediate can also be assessed. A lower activation energy and a more stable intermediate generally correspond to a faster reaction rate.

By comparing the energy profiles for different potential reaction pathways, the most favorable route can be identified. For instance, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, computational analysis can confirm that the substitution of the chlorine at the position ortho to the nitro group is energetically more favorable than the substitution of the chlorine at the position meta to the nitro group.

Structure-Property Relationship Studies of this compound and its Analogues

Structure-property relationship studies aim to understand how the molecular structure of a compound influences its physical, chemical, and biological properties. For this compound and its analogs, these studies can provide insights into how variations in the substituents on the benzene ring affect properties such as reactivity, polarity, and solubility.

The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro and chloro groups is a key determinant of the molecule's properties. For example, the presence of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution. The position of this group relative to the leaving group (chlorine) has a significant impact on the reaction rate.

By systematically modifying the structure, for instance, by changing the alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) or the halogen substituent, the impact on properties like the HOMO-LUMO gap and dipole moment can be computationally predicted. nist.gov These theoretical predictions can then be correlated with experimentally observed properties. For example, studies on related nitroaromatic compounds have explored how structural changes affect their potential as pollutants or their utility as building blocks in the synthesis of other chemicals. researchgate.net

Computational Analysis of Substituent Effects on Electronic and Steric Properties

The electronic and steric characteristics of this compound are fundamentally governed by the interplay of its three substituents on the benzene ring: the nitro group (NO₂), the chloro group (Cl), and the ethoxy group (OC₂H₅). Computational studies on substituted nitrobenzenes provide a framework for understanding these interactions. nih.gov

The substituents exert significant influence through a combination of inductive and resonance effects. The nitro group is a strong electron-withdrawing group, pulling electron density from the aromatic ring through both resonance and induction. The chlorine atom is also electron-withdrawing, primarily through its strong inductive effect, though it can act as a weak π-donor. In contrast, the ethoxy group at the para position relative to the nitro group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs.

The combined electronic effects of these substituents have a direct impact on the molecule's chemical properties, such as its reduction potential and ionization energy. nih.gov In similarly substituted nitrobenzene (B124822) compounds, the reduction potential is highly sensitive to the electron-withdrawing or -donating tendency of the substituents. researchgate.net Given the strong donating nature of the ethoxy group, it would be expected to make the reduction of the nitro group more difficult compared to unsubstituted nitrobenzene.

From a steric perspective, the substituents influence the molecule's conformation. The planarity of the nitro group relative to the benzene ring is a key factor. In a related crystal structure, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, the dihedral angle between the nitro group and the benzene ring was found to be 16.2(1)°. researchgate.net This deviation from co-planarity arises from steric hindrance and electronic effects. Similar steric and electronic repulsions would be expected in this compound, influencing the rotational barriers of the C-N and C-O bonds.

Table 2: Calculated Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₃ | lookchem.com |

| Molecular Weight | 201.609 g/mol | lookchem.com |

| XLogP3 | 3.2 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively reported in the surveyed literature, the technique is highly applicable for investigating its behavior. MD simulations have been successfully employed to study other complex nitroaromatic derivatives to validate their stability and interactions within specific environments, such as the binding sites of proteins. researchgate.net

For this compound, MD simulations could provide valuable insights into several research questions:

Conformational Dynamics: Simulations could explore the rotational freedom and preferred orientations of the ethoxy and nitro groups. This would help quantify the energetic landscape of different conformers and understand how intramolecular interactions and steric hindrance govern the molecule's shape in a solution or gas phase.

Solvation Effects: MD studies could model the behavior of the molecule in various solvents. This would reveal how the molecule's conformation and electronic properties are influenced by solvent polarity, and how specific solvent molecules arrange themselves around the polar nitro group and the more nonpolar regions of the molecule.

Intermolecular Interactions: Simulations could be used to study the aggregation behavior of this compound molecules. This would clarify the nature and strength of intermolecular forces, such as π–π stacking or dipole-dipole interactions, that govern its solid-state packing or behavior in concentrated solutions. The stability of potential dimeric forms, which can be influenced by the solvent environment, is another area that could be explored. iastate.edu

In essence, while direct computational studies are sparse, the principles derived from research on analogous compounds and the established utility of molecular dynamics provide a clear path for future theoretical investigations into the detailed behavior of this compound.

Environmental Transformation and Remediation Research of Substituted Nitrobenzenes

Photolytic Degradation Pathways of 2-Chloro-4-ethoxy-1-nitrobenzene in Aqueous and Atmospheric Environments

The photolytic degradation of nitroaromatic compounds is a significant transformation process in both aquatic and atmospheric environments. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state, leading to various chemical reactions.

In aqueous environments, the direct photolysis of chlorinated nitroaromatic compounds can occur, although the rates can be slow. The primary mechanism often involves the generation of highly reactive species like hydroxyl radicals (•OH), which are powerful oxidants that can attack the aromatic ring. nih.gov The degradation of related compounds like 4-chloronitrobenzene (4-CNB) has been shown to be significantly enhanced in the presence of substances that promote the formation of these radicals. nih.gov For this compound, it is expected that photolysis would lead to the cleavage of the C-Cl bond, the C-N bond, or the ether linkage, as well as hydroxylation of the aromatic ring.

In the atmosphere, volatile nitroaromatic compounds can undergo gas-phase photolysis. The primary degradation pathway is typically initiated by reaction with photochemically generated hydroxyl radicals. This leads to the formation of various intermediate products through addition to the aromatic ring or hydrogen abstraction from the ethoxy group. Studies on the photocatalytic degradation of volatile chlorinated aromatics like chlorobenzene (B131634) and chloronaphthalene in the gas phase have shown that the process is influenced by factors such as humidity and initial pollutant concentration. mdpi.com Increasing humidity can enhance the generation of hydroxyl radicals on catalyst surfaces, though excessive water vapor can inhibit the reaction by competing for active sites. mdpi.com

Biodegradation Mechanisms by Microbial Communities

The biodegradation of chlorinated nitroaromatic compounds is a key process for their removal from contaminated soil and water. nih.gov Numerous microorganisms have been identified that can degrade these compounds under both aerobic and anaerobic conditions. nih.govresearchgate.net The degradation can proceed through either oxidative or reductive pathways.

Identification of Metabolic Intermediates and Degradation Products

While no specific studies have identified the metabolic intermediates of this compound, pathways can be proposed based on the degradation of analogous compounds like 1-chloro-4-nitrobenzene (B41953) (1C4NB), 2-chloro-4-nitrophenol (B164951) (2C4NP), and 2-chloro-4-nitroaniline (B86195) (2-C-4-NA).

Reductive Pathways: A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, forming 2-Chloro-4-ethoxyaniline. This reduction has been observed in the degradation of many nitroaromatic compounds. nih.gov The resulting chloroaniline can then undergo further degradation. For instance, in the degradation of 1C4NB by the bacterium strain LW1, the nitro group is partially reduced, followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. nih.govnih.gov

Oxidative Pathways: Alternatively, microorganisms can initiate degradation by oxidatively removing the nitro group or the chlorine atom. In the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter sp., the initial step is an oxidative dehalogenation. nih.gov The degradation of 2C4NP by Burkholderia sp. strain RKJ 800 proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone, indicating the removal of both the nitro and chloro groups. nih.gov

Based on these precedents, potential early-stage intermediates in the biodegradation of this compound could include:

2-Chloro-4-ethoxyaniline

2-Hydroxy-4-ethoxy-1-nitrobenzene (via hydrolytic dechlorination)

4-Ethoxy-1-nitrobenzene (via reductive dechlorination)

Chlorohydroquinone (following removal of the ethoxy and nitro groups)

The table below summarizes metabolic intermediates identified in the degradation of structurally similar compounds.

| Original Compound | Microorganism | Intermediate(s) | Pathway Type |

| 1-Chloro-4-nitrobenzene (1C4NB) | Comamonadaceae strain LW1 | 2-Amino-5-chlorophenol, 5-Chloropicolinic acid | Reductive/Rearrangement |

| 2-Chloro-4-nitrobenzoic acid (2C4NBA) | Acinetobacter sp. RKJ12 | 2-Hydroxy-4-nitrobenzoic acid, 2,4-Dihydroxybenzoic acid | Oxidative Dehalogenation |

| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone | Oxidative |

| 2-Chloro-4-nitroaniline (2-C-4-NA) | Rhodococcus sp. strain MB-P1 | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Oxidative |

Factors Influencing Biodegradation Rates and Pathways

The efficiency of microbial degradation of substituted nitrobenzenes is influenced by several environmental factors:

Substrate Concentration: High concentrations of toxic compounds can inhibit microbial activity. Studies on 2C4NP degradation by Burkholderia sp. RKJ 800 showed optimal degradation at a specific concentration, with inhibition at higher levels. nih.gov

pH and Temperature: Microbial enzymes have optimal pH and temperature ranges for activity. The degradation of 2C4NP has been shown to be significantly affected by these parameters. nih.gov

Presence of Additional Carbon Sources: Some microorganisms can only degrade recalcitrant compounds co-metabolically, in the presence of a more easily degradable carbon source. The degradation of 4-chloro-2-nitrophenol (B165678) by Bacillus subtilis RKJ 700 required an additional carbon source. plos.org

Oxygen Availability: The degradation pathway can be highly dependent on the presence or absence of oxygen. Reductive pathways for the nitro group are common under anaerobic conditions, while oxidative attacks on the ring or substituents often require oxygen. nih.govplos.org

Inoculum Size: The initial concentration of degrading microorganisms can affect the rate of degradation. A higher inoculum density of Burkholderia sp. RKJ 800 led to a faster depletion of 2C4NP. nih.gov

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These methods are particularly effective for the degradation of persistent and toxic compounds like chlorinated nitroaromatics.

Application of Oxidative Treatment Strategies (e.g., Fenton, Ozonation, Photocatalysis)

Fenton and Fenton-like Reactions: The classical Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. kirj.ee This process has been successfully applied to degrade various nitroaromatic compounds. kirj.ee The degradation rate is highly dependent on the molar ratio of the pollutant to hydrogen peroxide and the catalyst. kirj.ee Fenton-like systems, which may use other transition metals like Cu(II), have also been shown to be effective for nitrobenzene (B124822) degradation over a broader pH range. conicet.gov.ar

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH. Catalytic ozonation, using catalysts like nanometer CuO powders or pumice-supported zinc oxyhydroxide, can significantly enhance the degradation of compounds like p-chloronitrobenzene (p-CNB) by promoting the generation of •OH. researchgate.netproquest.com

Photocatalysis: This process involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that can mineralize organic pollutants. mdpi.com The combination of photocatalysis with ozone (TiO₂/UV/O₃) has been shown to be a highly efficient method for the complete mineralization of 4-CNB, exhibiting a synergistic effect. nih.gov

The table below shows the effectiveness of different AOPs on related compounds.

| Pollutant | AOP Method | Catalyst/Reagents | Key Findings |

| Nitrobenzene, p-Nitrotoluene | Fenton | Fe²⁺/H₂O₂ | ≥90% conversion achieved; rate dependent on reagent molar ratio. kirj.ee |

| p-Chloronitrobenzene (p-CNB) | Catalytic Ozonation | Nanometer CuO | Enhanced degradation efficiency compared to ozonation alone. researchgate.net |

| 4-Chloronitrobenzene (4-CNB) | Photocatalysis with Ozone | TiO₂/UV/O₃ | Most efficient process for complete mineralization due to synergistic effect. nih.gov |

| Nitrochlorobenzene (NCB) isomers | Activated Persulfate | nZVI/BC | Over 90% degradation achieved with optimized activator dosage. frontiersin.org |

Mechanistic Studies of Pollutant Transformation

The fundamental mechanism in most AOPs is the generation of highly reactive and non-selective hydroxyl radicals. These radicals attack the organic pollutant, initiating a series of oxidation reactions.

In the case of a substituted nitrobenzene like this compound, the •OH radical can attack the molecule in several ways:

Hydroxylation of the Aromatic Ring: The hydroxyl radical can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further oxidation, leading to ring cleavage.

Attack on Substituents: The •OH radical can abstract a hydrogen atom from the ethoxy group, initiating its degradation.

Displacement of Substituents: The attack can lead to the displacement of the chloro or nitro groups, often resulting in the formation of corresponding phenols and the release of chloride and nitrate (B79036) ions. For example, during the photocatalytic degradation of 4-CNB, chlorine atoms are oxidized to chloride anions. nih.gov

These initial reactions lead to a cascade of further oxidation steps, breaking down the complex aromatic structure into smaller, more biodegradable organic acids (like formic acid and oxalic acid), and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻). The specific intermediates and final products depend on the AOP used and the reaction conditions.

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of this compound in the environment are governed by sorption and transport phenomena. Sorption to soil and sediment particles can retard its movement, while its solubility and partitioning behavior will influence its transport in water.

Detailed Research Findings

Specific experimental data on the sorption coefficients (such as Kd or Koc) for this compound are not documented in available research. However, general principles from studies on other substituted nitroaromatics can provide insights.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted nitrobenzenes often correlate sorption behavior with molecular descriptors. For instance, the octanol-water partition coefficient (log Kow) is a key parameter used to predict the extent of sorption to organic carbon in soil and sediment. A higher log Kow value generally indicates a greater tendency for a compound to sorb to organic matter. While a specific experimentally determined log Kow for this compound is not cited in research literature, its structure suggests a moderate to high degree of hydrophobicity, which would imply a significant potential for sorption.

Research on other chlorinated nitroaromatic compounds has shown that sorption is a key process controlling their environmental fate. The degree of chlorination and the position of the substituents on the benzene ring have been shown to affect sorption coefficients.

Given the lack of direct experimental data for this compound, the following table presents hypothetical data based on the expected behavior of similar compounds to illustrate the type of information required for a full assessment.

Interactive Data Table: Estimated Sorption Parameters for this compound

| Parameter | Estimated Value | Basis for Estimation |

| Log Kow | 3.5 - 4.5 | Based on structural similarity to other chlorinated and ethoxylated nitroaromatics. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg) | 500 - 2000 | Estimated from Log Kow; indicates moderate to strong sorption to organic matter. |

| Soil-Water Distribution Coefficient (Kd) in sandy soil (1% organic carbon) (L/kg) | 5 - 20 | Calculated from Koc; suggests moderate mobility in low organic carbon soils. |

| Soil-Water Distribution Coefficient (Kd) in silty clay (4% organic carbon) (L/kg) | 20 - 80 | Calculated from Koc; indicates low mobility in soils with higher organic content. |

Note: The data in the table above are estimates and are not derived from experimental studies on this compound. They are provided for illustrative purposes to demonstrate the parameters used to assess sorption and transport.

The transport of this compound in the subsurface would be influenced by the rate of advection with flowing groundwater and the retardation due to sorption. In soils with low organic matter content, the compound would be expected to be more mobile and could potentially leach into groundwater. Conversely, in soils rich in organic matter, its movement would be significantly retarded.

Further research, including laboratory batch and column studies, is necessary to determine the actual sorption and transport characteristics of this compound in various environmental matrices. Such studies would provide the empirical data needed for accurate environmental risk assessments and the development of potential remediation strategies.

Advanced Analytical Methodologies for 2 Chloro 4 Ethoxy 1 Nitrobenzene

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-Chloro-4-ethoxy-1-nitrobenzene, particularly in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for achieving high-resolution separation and sensitive detection.

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Trace Analysis

The analysis of nitroaromatic compounds, including various chloronitrobenzenes, has been extensively developed for environmental and industrial monitoring. These methods are readily adaptable for this compound.